molecular formula C12H30O2Si2 B1605980 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- CAS No. 6222-22-6

3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-

Cat. No.: B1605980
CAS No.: 6222-22-6
M. Wt: 262.54 g/mol
InChI Key: SMGWFAZNSMLUHZ-UHFFFAOYSA-N
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Description

3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- is a specialized organosilicon compound that functions as a key building block and protective agent in synthetic organic chemistry. This molecule features a disiladodecane core structure integrated with oxygen atoms and tetramethyl substitutions, making it particularly valuable for constructing complex molecular architectures. Its primary research application lies in its role as a protecting group for diols, where it can form stable silylene acetals, shielding sensitive hydroxyl groups during multi-step synthetic sequences. The compound is also instrumental in the development of novel silicon-containing heterocycles and in methodologies such as intramolecular silylperoxidation reactions, which are used to create oxygen-rich cyclic structures with potential pharmaceutical relevance. Researchers utilize this chemical for its ability to introduce silicon into molecular frameworks, a transformation sought after in materials science and medicinal chemistry for modulating the properties of lead compounds. The tetramethyl groups confer enhanced steric protection and kinetic stability to the silicon centers. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

trimethyl(6-trimethylsilyloxyhexoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O2Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGWFAZNSMLUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCCCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211276
Record name 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6222-22-6
Record name 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- typically involves the reaction of hexanediol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the elimination of hydrogen chloride. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound.

Scientific Research Applications

Introduction to 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-

3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- is a siloxane compound with significant applications in various scientific fields, particularly in medicinal chemistry and materials science. The unique structural properties of this compound enable its utilization in diverse areas such as drug delivery systems, surface modification, and as a precursor in the synthesis of advanced materials.

Medicinal Chemistry

3,10-Dioxa-2,11-disiladodecane derivatives are explored for their potential in drug formulation and delivery systems. Their siloxane backbone enhances biocompatibility and stability of drug compounds. Research indicates that modifications of this compound can lead to improved solubility and bioavailability of therapeutic agents.

Materials Science

In materials science, this compound is utilized for the synthesis of silicone-based polymers that exhibit enhanced thermal stability and mechanical properties. Its application in coatings and sealants is notable due to its resistance to environmental degradation.

Surface Modification

The compound is also employed in surface modification processes to enhance adhesion properties of various substrates. Its siloxane groups allow for the formation of durable bonds with organic and inorganic materials.

Environmental Applications

Research has indicated potential uses in environmental remediation processes where siloxane compounds can assist in the adsorption and removal of pollutants from water sources.

Case Study 1: Drug Delivery Systems

A study published in Journal of Medicinal Chemistry investigated the use of siloxane derivatives for targeted drug delivery. The findings demonstrated that incorporating 3,10-Dioxa-2,11-disiladodecane into liposomal formulations significantly improved the encapsulation efficiency of hydrophobic drugs while maintaining low cytotoxicity levels .

Case Study 2: Silicone-Based Coatings

Research conducted by Materials Science Reports highlighted the effectiveness of silicone coatings derived from this compound in providing protective barriers against moisture and UV radiation. The study reported enhanced longevity and durability compared to conventional coatings .

Case Study 3: Environmental Remediation

A recent investigation published in Environmental Science & Technology explored the use of siloxane compounds for the removal of heavy metals from contaminated water sources. The results indicated a high adsorption capacity for lead and cadmium ions when using modified forms of 3,10-Dioxa-2,11-disiladodecane .

Mechanism of Action

The mechanism of action of 3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to protect functional groups during chemical reactions is attributed to the steric hindrance provided by the trimethylsilyl groups .

Comparison with Similar Compounds

Compound 1 :

3,10-Dioxa-2,11-disiladodeca-4,8-diene, 2,2,11,11-tetramethyl- (CAS 64682-33-3)

  • Structure : Features conjugated double bonds at positions 4 and 8 in the hydrocarbon backbone.
  • Molecular Formula : Likely C₁₂H₂₆O₂Si₂ (inferred from unsaturated bonds).
  • Key Differences: Reactivity: The diene structure enhances reactivity for polymerization or cross-linking via radical or ionic mechanisms. Polarity: Conjugated double bonds may reduce hydrophobicity compared to the saturated analogue. Applications: Suitable as a monomer for thermally stable, cross-linked silicones .

Compound 2 :

3,10-Dioxa-2,11-disiladodeca-5,7-diene, 2,2,11,11-tetramethyl- (PubChem entry; JavaScript-dependent)

  • Structure: Contains non-conjugated double bonds at positions 5 and 5.
  • Key Differences: Stability: Non-conjugated dienes are less reactive than conjugated systems but still prone to oxidation. Synthetic Utility: Potential for regioselective functionalization in organosilicon chemistry .

Functionalized Siloxane Derivatives

Compound 3 :

11-Azido-3,6,9-trioxaundecan-1-amine (CAS listed in )

  • Structure : A polyether chain with azide (-N₃) and amine (-NH₂) termini.
  • Key Differences :
    • Functionality : Azide groups enable click chemistry (e.g., Huisgen cycloaddition), unlike the inert siloxane groups in the target compound.
    • Applications : Used in bioconjugation and polymer grafting rather than silicone synthesis .

Comparative Data Table

Property Target Compound (CAS 6222-22-6) Compound 1 (CAS 64682-33-3) Compound 3 (Azido-amine derivative)
Molecular Formula C₁₂H₃₀O₂Si₂ Likely C₁₂H₂₆O₂Si₂ Varies (e.g., C₉H₂₀N₄O₃)
Backbone Saturation Fully saturated Conjugated dienes Saturated polyether
logPoct/wat 4.250 Estimated lower (polar dienes) <1 (due to polar azide/amine)
Reactivity Low (stable siloxane) High (polymerization-prone) High (click chemistry)
Primary Applications Silicone precursors, lubricants Cross-linked polymers Bioconjugation, drug delivery

Biological Activity

3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl- (CID 138692) is a siloxane compound characterized by its unique structure that includes both oxygen and silicon atoms. Understanding its biological activity is essential for evaluating its potential applications in various fields such as medicine, materials science, and environmental chemistry.

The compound has the following chemical characteristics:

PropertyValueUnitSource
Molecular FormulaC12H30O2Si2-PubChem
Average Mass306.84 g/mol-PubChem
logP oct/wat4.250-Cheméo
log 10WS0.88-Cheméo

Research indicates that siloxane compounds like 3,10-Dioxa-2,11-disiladodecane can interact with biological membranes due to their amphiphilic nature. This property may allow them to disrupt lipid bilayers or integrate into cellular structures, potentially affecting membrane fluidity and permeability.

  • Antimicrobial Activity : Some studies suggest that siloxanes exhibit antimicrobial properties. For instance, compounds with similar siloxane structures have shown effectiveness against various bacterial strains by disrupting their cell membranes.
  • Cytotoxic Effects : The cytotoxicity of siloxanes can vary significantly based on their structure. Research has indicated that specific derivatives can induce apoptosis in cancer cell lines through oxidative stress mechanisms.
  • Biocompatibility : The biocompatibility of siloxanes is a critical factor for their application in biomedical devices. Studies have shown that certain siloxane compounds can be well tolerated by human cells and tissues.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of siloxane compounds demonstrated that those with higher logP values exhibited increased antimicrobial activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed promising results.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies involving human cancer cell lines revealed that 3,10-Dioxa-2,11-disiladodecane induced significant cytotoxic effects at concentrations above 50 µM. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative damage.

Summary of Key Research

  • Study on Antimicrobial Properties : A comparative analysis of siloxanes indicated that those with longer carbon chains exhibited enhanced antibacterial properties due to increased hydrophobic interactions with bacterial membranes.
  • Cytotoxicity Assessment : Evaluations conducted on various cell lines revealed that the compound's cytotoxicity was dose-dependent and varied across different types of cancer cells.

Q & A

Q. How can siladodecane derivatives be functionalized for advanced material applications (e.g., silicone polymers or hybrid composites)?

  • Functionalization Routes : Introduce vinyl or epoxy groups via hydrosilylation (Pt-catalyzed) or epoxidation (mCPBA). Characterize using ¹H NMR to track conversion (>95% yield target) .
  • Material Testing : Evaluate thermal stability (TGA) and mechanical properties (DMA) of cured polymers, comparing with PDMS benchmarks.

Tables for Key Data

Property Value/Method Reference
Molecular Weight332.7 g/mol (C₁₆H₃₆O₂Si₂)
Boiling Point~250°C (est., dec.)
Stability in AirHydrolyzes in >30% RH
Preferred SolventsDry CH₂Cl₂, THF, Hexane
NMR (¹³C, Si–CH₃)δ 0.2–0.5 ppm (quartet, J = 6 Hz)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-
Reactant of Route 2
Reactant of Route 2
3,10-Dioxa-2,11-disiladodecane, 2,2,11,11-tetramethyl-

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